

Technical Guide: Physicochemical Properties of Boc-Protected Aminocyclohexanecarboxylic Acids

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Compound of Interest

Compound Name:	<i>(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid</i>
CAS No.:	671815-99-9
Cat. No.:	B587168

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A Senior Application Scientist's Analysis of **(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid** and its Core Structural Analog

Executive Summary: This technical guide addresses the physical properties of **(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid**. Initial research indicates that specific, experimentally determined data for this precise molecule is not readily available in public-domain scientific literature or chemical supplier databases. This often occurs with novel or highly specialized research compounds.

In such cases, a standard and scientifically sound approach is to analyze a close structural analog for which comprehensive data exists. This guide will focus on trans-4-(Boc-amino)cyclohexanecarboxylic Acid (CAS: 53292-89-0), a foundational building block in medicinal chemistry. The core difference is the direct attachment of the N-Boc-amino group to the cyclohexane ring, as opposed to the N-Boc-aminoethyl substituent in the target molecule.

The data presented for this analog provides a robust baseline for researchers to estimate properties and develop handling and analysis protocols for its more complex derivative.

Introduction to the Core Scaffold: trans-4-(Boc-amino)cyclohexanecarboxylic Acid

The compound trans-4-(Boc-amino)cyclohexanecarboxylic acid is a bifunctional molecule of significant interest in pharmaceutical development. It incorporates a cyclohexane ring, which imparts conformational rigidity, and two key functional groups: a carboxylic acid and a tert-butoxycarbonyl (Boc) protected amine. The "trans" configuration refers to the relative orientation of the amino and carboxylic acid groups on opposite sides of the cyclohexane ring.

[1][2]

This specific arrangement makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably as a key component in the synthesis of Janus kinase (JAK) inhibitors like Oclacitinib.[2][3] The Boc protecting group is crucial, as it allows for selective chemical transformations at the carboxylic acid moiety without interference from the nucleophilic amine. It can be readily removed under acidic conditions, a common strategy in multi-step organic synthesis and peptide chemistry.[4]

Chemical Structure:

Caption: Structure of trans-4-(Boc-amino)cyclohexanecarboxylic Acid.

Summary of Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of trans-4-(Boc-amino)cyclohexanecarboxylic Acid compiled from various authoritative sources. These values are essential for experimental design, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source(s)
CAS Number	53292-89-0	[3][4][5]
Molecular Formula	C ₁₂ H ₂₁ NO ₄	[3][4][6]
Molecular Weight	243.30 g/mol	[3][4]
Appearance	White to off-white crystalline powder or crystals	[3][4]
Melting Point	181.0 to 185.0 °C	[3][7]
Purity	≥97.0% to ≥99.0% (Technique dependent, e.g., TLC, GC)	[4][5][6]
Solubility	Soluble in Chloroform, Methanol (Slightly)	[7]
Density (Predicted)	1.12 ± 0.1 g/cm ³	[3][7]
Boiling Point (Predicted)	396.7 ± 31.0 °C	[3][7]
pKa (Predicted)	4.76 ± 0.10	[7]
Storage Conditions	2-8°C, Keep in a dark place, Sealed in dry conditions	[3][7][8]

Expert Insights:

- The high melting point range (181-185 °C) is characteristic of a well-ordered crystalline solid with strong intermolecular interactions, likely hydrogen bonding via the carboxylic acid and N-H groups.[3][7] A sharp melting point within this range is a reliable indicator of high purity.
- The predicted pKa of 4.76 is typical for a carboxylic acid, indicating it will be deprotonated at physiological pH.[7] This is a critical consideration for its use in biological systems and for designing extraction and purification protocols.
- While soluble in some organic solvents, its polarity, imparted by the carboxylic acid and amide-like Boc group, limits its solubility in non-polar solvents. This differential solubility is fundamental to its purification by crystallization.

Experimental Protocol: Melting Point Determination via Capillary Method

The determination of a melting point is a foundational technique for assessing the purity of a crystalline organic compound. The protocol below describes a self-validating system for obtaining an accurate melting point range.

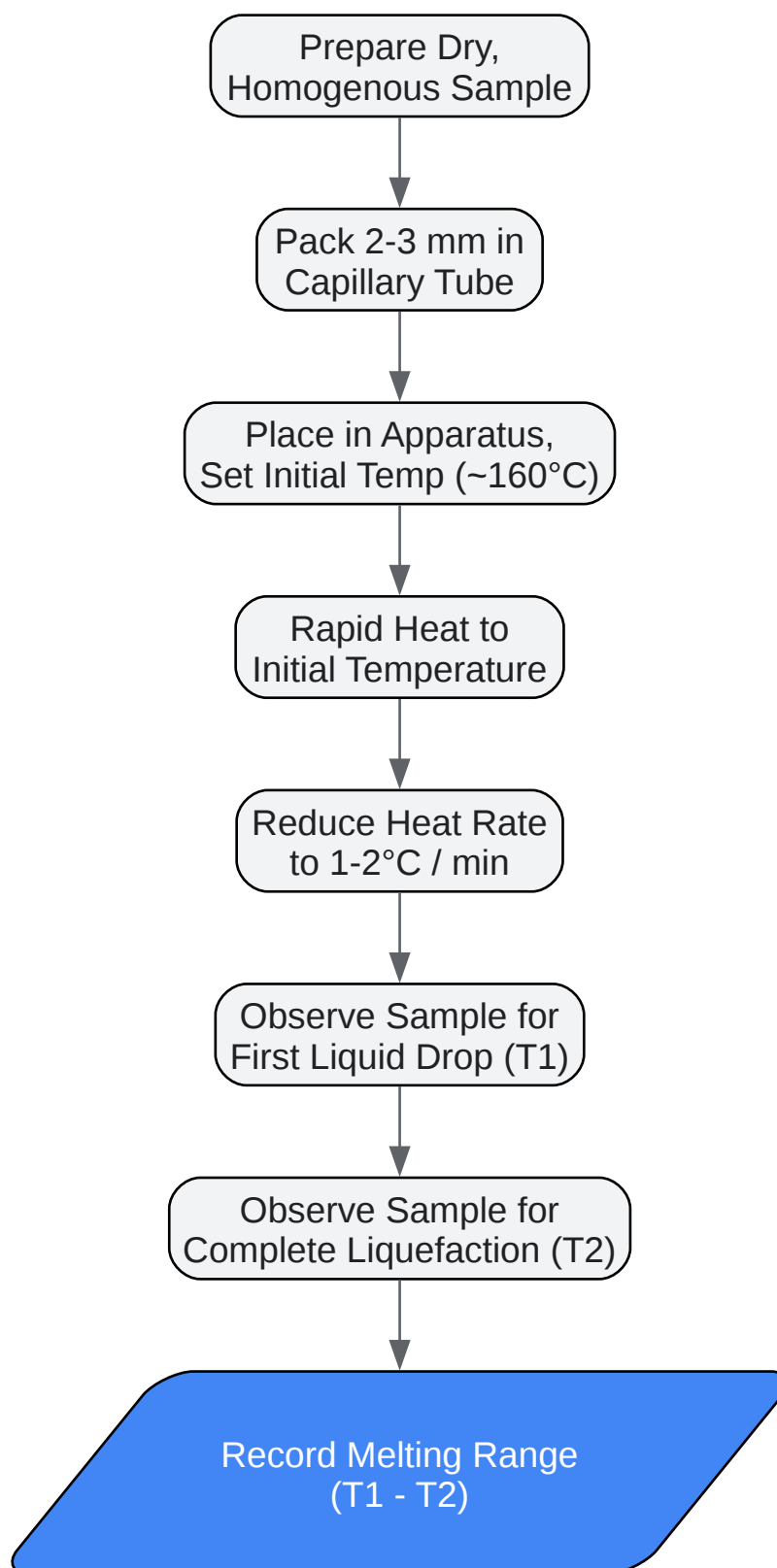
Causality: The principle rests on the observation that pure crystalline solids exhibit a sharp, well-defined melting point, whereas impurities depress and broaden this range. A slow, controlled heating rate is paramount for allowing the system to remain in thermal equilibrium, ensuring the observed temperature accurately reflects the phase transition.

Methodology:

- **Sample Preparation:**
 - Ensure the trans-4-(Boc-amino)cyclohexanecarboxylic Acid sample is completely dry and homogenous. Grind a small amount into a fine powder using a mortar and pestle.
 - Rationale: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube.
- **Capillary Loading:**
 - Tap the open end of a capillary tube into the powder sample. Invert the tube and gently tap the sealed end on a hard surface to pack the powder down.
 - Repeat until a packed column of 2-3 mm height is achieved.
 - Rationale: A small, tightly packed sample minimizes thermal gradients and provides a clear, observable melting event.
- **Instrument Setup:**
 - Place the loaded capillary into the heating block of a calibrated melting point apparatus.

- Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (~160 °C).
- Rationale: This initial rapid heating saves time without compromising accuracy in the critical melting range.
- Measurement:
 - Once the set temperature is reached, adjust the heating rate to a slow ramp of 1-2 °C per minute.
 - Observe the sample closely through the magnifying lens.
 - Record the temperature (T1) at which the first drop of liquid appears.
 - Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.
 - The melting range is reported as T1 - T2.
 - Rationale: A slow heating rate is critical for accuracy. A fast rate will cause the thermometer reading to lag behind the actual temperature of the sample, leading to an artificially high and broad melting range.

Workflow Visualization:



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Caption: Workflow for accurate melting point determination.

Key Identifiers and Analytical Data

For unambiguous identification and database searching, the following chemical identifiers are essential.

Identifier	Value	Source(s)
InChI	1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-	[4]
InChIKey	KXMRDHPZQHAXML-KYZUINATSA-N	[4]
SMILES	CC(C) (C)OC(=O)N[C@H]1CCCC(O)=O	[4][6]
Beilstein/REAXYS	7641071	[4]

Commercial suppliers typically provide a Certificate of Analysis (CoA) with purity data, often determined by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), confirming a purity of $\geq 98.0\%$.^[5]

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to stress the importance of proper laboratory safety protocols.

- **Personal Protective Equipment (PPE):** Always wear standard laboratory attire, including safety glasses (eyeshields), a lab coat, and chemical-resistant gloves (e.g., nitrile).^[4] In cases where the material is a fine powder, a dust mask (type N95) is recommended to prevent inhalation.^[4]
- **Storage:** The compound should be stored in a tightly sealed container in a cool, dry, and dark place.^[7] Recommended storage temperatures are often between 2-8°C to ensure long-term stability.^{[3][8]}

- Hazards: While not classified as highly toxic, it is a chemical reagent and should be handled with care. It may cause skin and eye irritation.[9] The GHS signal word is "Warning" with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

Conclusion

While direct experimental data for **(1R)-trans-4-[N-Boc-1-aminoethyl]cyclohexanecarboxylic Acid** remains elusive in the surveyed literature, a comprehensive profile of its core analog, trans-4-(Boc-amino)cyclohexanecarboxylic Acid, has been established. The properties outlined herein—including its high melting point, predicted pKa, and solubility profile—provide a robust and scientifically-grounded starting point for researchers. The addition of an ethyl group in the target molecule will increase the molecular weight and likely influence properties such as melting point and solubility. However, the fundamental chemical behavior dictated by the Boc-amino and carboxylic acid functional groups will remain analogous. It is imperative that researchers validate these properties experimentally for the specific derivative under investigation.

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